molecular formula C18H19N5O3 B2993404 BO-264

BO-264

Cat. No.: B2993404
M. Wt: 353.4 g/mol
InChI Key: WRCGBYNVBFVRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BO-264: is a highly potent and orally active inhibitor of transforming acidic coiled-coil 3 (TACC3) . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This compound has broad-spectrum antitumor activity .

Mechanism of Action

BO-264, also known as 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine or 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a novel compound with significant potential in cancer therapeutics .

Target of Action

This compound primarily targets the Transforming Acidic Coiled-Coil 3 (TACC3) protein . TACC3 is a microtubule-associated protein that plays critical roles in protecting microtubule stability and centrosome integrity . It is frequently upregulated in a broad spectrum of cancers, including breast cancer .

Mode of Action

This compound interacts directly with TACC3, as validated by several biochemical methods . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This interaction leads to a spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis .

Biochemical Pathways

The inhibition of TACC3 by this compound affects the microtubule stability and centrosome integrity, leading to mitotic spindle defects and preventing proper mitotic progression . This results in DNA damage and apoptotic cell death .

Pharmacokinetics

The pharmacokinetics and pharmacodynamics properties of this compound are currently being tested . It has been observed that this compound is orally active and demonstrates superior antiproliferative activity in aggressive breast cancer subtypes .

Result of Action

This compound induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis . It significantly decreases centrosomal TACC3 during both mitosis and interphase . This compound has shown potent antiproliferative activity in the NCI-60 cell line panel compromising of nine different cancer types .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it has been observed that this compound significantly inhibited the growth of cells harboring FGFR3–TACC3 fusion, an oncogenic driver in diverse malignancies . Furthermore, its oral administration significantly impaired tumor growth in immunocompromised and immunocompetent breast and colon cancer mouse models .

Chemical Reactions Analysis

Types of Reactions: BO-264 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions remains elusive.

Common Reagents and Conditions: Without precise data, we can’t provide specific reagents and conditions. Researchers would need to explore this further.

Major Products: The major products resulting from this compound reactions would depend on the specific reactions performed. Unfortunately, this information is not readily accessible.

Scientific Research Applications

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are not available in the provided information. Researchers would need to explore related literature to identify similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCGBYNVBFVRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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